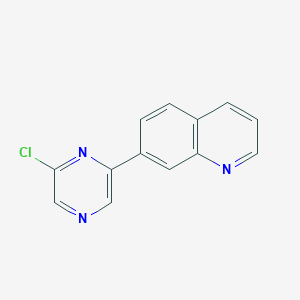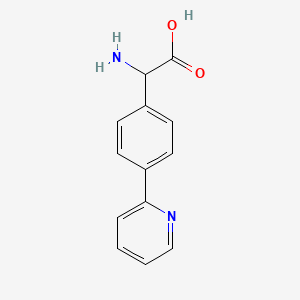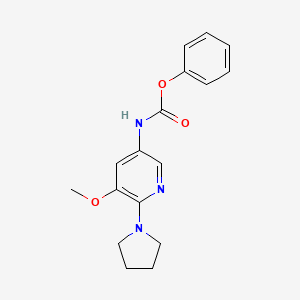
1-Hydroxy-3-octoxypropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-3-octoxypropan-2-one is an organic compound with the molecular formula C11H22O3 It is a derivative of hydroxypropanone, where an octoxy group is attached to the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Hydroxy-3-octoxypropan-2-one can be synthesized through several methods. One common approach involves the reaction of 1,3-dihydroxyacetone with octanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate ester, which is then hydrolyzed to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hydroxy-3-octoxypropan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The octoxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-octoxy-3-oxopropan-2-one or 1-octoxy-3-carboxypropan-2-one.
Reduction: Formation of 1-octoxy-3-hydroxypropan-2-ol.
Substitution: Formation of various alkoxy derivatives depending on the substituent used.
Applications De Recherche Scientifique
1-Hydroxy-3-octoxypropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-3-octoxypropan-2-one involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The octoxy group provides hydrophobic interactions, enhancing the compound’s binding affinity to lipid membranes or hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hydroxy-2-propanone: A simpler analog with similar reactivity but lacking the octoxy group.
1-Hydroxy-3-(octanoyloxy)propan-2-one: A structurally related compound with an ester linkage instead of an ether linkage.
3-Hydroxy-3-(2-oxopropyl)indolin-2-one: A compound with a similar hydroxyl and carbonyl functional group arrangement but different overall structure.
Uniqueness
1-Hydroxy-3-octoxypropan-2-one is unique due to the presence of the octoxy group, which imparts distinct hydrophobic properties and influences its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where such properties are desired.
Propriétés
Formule moléculaire |
C11H22O3 |
|---|---|
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
1-hydroxy-3-octoxypropan-2-one |
InChI |
InChI=1S/C11H22O3/c1-2-3-4-5-6-7-8-14-10-11(13)9-12/h12H,2-10H2,1H3 |
Clé InChI |
TZVJAYQBSQAKRM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOCC(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloropyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B13879556.png)







![[1-(Dimethylamino)cyclobutyl]-piperazin-1-ylmethanone](/img/structure/B13879592.png)
![phenyl N-[6-[(2-methoxyethylamino)methyl]pyridin-3-yl]carbamate](/img/structure/B13879597.png)


![1-[1-(3-Bromopropyl)cyclobutyl]sulfonyl-3-methylbenzene](/img/structure/B13879617.png)
![4-N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]benzene-1,4-diamine](/img/structure/B13879623.png)
